3-Bromo-4-[(1,1,1-trifluoropropan-2-yl)oxy]-1lambda6-thiolane-1,1-dione
Description
This compound features a thiolane-1,1-dione core (a five-membered sulfur-containing ring with two sulfonyl groups) substituted at position 3 with a bromine atom and at position 4 with a 1,1,1-trifluoropropan-2-yloxy group. Though direct synthesis data for this compound is absent in the provided evidence, analogous thiolane-dione derivatives are synthesized via nucleophilic substitution or coupling reactions involving brominated intermediates and fluorinated reagents .
Properties
Molecular Formula |
C7H10BrF3O3S |
|---|---|
Molecular Weight |
311.12 g/mol |
IUPAC Name |
3-bromo-4-(1,1,1-trifluoropropan-2-yloxy)thiolane 1,1-dioxide |
InChI |
InChI=1S/C7H10BrF3O3S/c1-4(7(9,10)11)14-6-3-15(12,13)2-5(6)8/h4-6H,2-3H2,1H3 |
InChI Key |
DHJZGHQIXFVJGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(F)(F)F)OC1CS(=O)(=O)CC1Br |
Origin of Product |
United States |
Preparation Methods
Preparation of the Key Intermediate: 3-Bromo-1,1,1-trifluoropropane
The trifluoropropyl moiety is introduced via 3-bromo-1,1,1-trifluoropropane, a critical intermediate synthesized by halogenation of trifluoropropane derivatives.
- Patent IL141999A0 (Israel, 1999) and related patents (WO2000020362A1, US5962754A) describe a method involving:
- Starting from 1,1,1-trifluoropropane.
- Selective bromination at the 3-position using brominating agents under controlled conditions.
- Purification by distillation to isolate 3-bromo-1,1,1-trifluoropropane with high purity and yield.
- This intermediate is essential for introducing the trifluoropropyl ether substituent in the target molecule.
Synthesis of 3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide (3-Bromo-4-hydroxysulfolane)
- This compound serves as the sulfolane core precursor with a bromine substituent.
- According to PubChem data, 3-bromo-4-hydroxytetrahydrothiophene-1,1-dioxide can be prepared by:
- Bromination of sulfolane derivatives.
- Hydroxylation at the 4-position.
- The sulfolane ring is oxidized to the 1,1-dioxide form (sulfone).
Formation of the 3-Bromo-4-[(1,1,1-trifluoropropan-2-yl)oxy]-1lambda6-thiolane-1,1-dione
- The final step involves etherification of the 4-hydroxy group with 3-bromo-1,1,1-trifluoropropane or a suitable trifluoropropyl electrophile.
- Typical conditions include:
- Use of base (e.g., potassium carbonate) to deprotonate the hydroxyl.
- Nucleophilic substitution with the trifluoropropyl bromide.
- Solvent: polar aprotic (e.g., DMF or DMSO).
- Temperature control to optimize yield and minimize side reactions.
Summary Table of Preparation Route
Research Findings and Considerations
- The selective bromination of trifluoropropane is critical to avoid polybromination or side reactions; patents emphasize controlled conditions and choice of brominating agents for selectivity.
- The sulfolane ring functionalization must maintain the sulfone oxidation state to preserve the thiolane-1,1-dione structure, which is essential for the compound's stability and reactivity.
- The etherification step requires careful base and solvent selection to prevent elimination or rearrangement side reactions, especially given the electron-withdrawing trifluoromethyl group.
- Purification techniques such as distillation and chromatography are necessary to achieve high purity, especially due to the compound's potential use in specialty chemical or pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-[(1,1,1-trifluoropropan-2-yl)oxy]-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or intermediates.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted thiolane compounds.
Scientific Research Applications
3-Bromo-4-[(1,1,1-trifluoropropan-2-yl)oxy]-1lambda6-thiolane-1,1-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Bromo-4-[(1,1,1-trifluoropropan-2-yl)oxy]-1lambda6-thiolane-1,1-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine and trifluoropropyl groups play a crucial role in its reactivity and binding affinity. The pathways involved may include inhibition or activation of specific biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Thiolane-1,1-dione Derivatives
3-(4-Bromo-1H-pyrazol-1-yl)-1λ⁶-thiolane-1,1-dione (CAS 1183914-73-9)
- Structure : Bromine is located on a pyrazole ring attached to the thiolane-dione core.
- Molecular Formula : C₇H₉BrN₂O₂S
- Molecular Weight : 265.13 g/mol
- Key Differences : Unlike the target compound, the bromine is part of a heteroaromatic system, which may alter electronic properties and binding affinity in biological systems. The absence of a fluorinated group reduces lipophilicity .
3-(3-Bromophenyl)-2-(1,1-dioxo-1λ⁶-thiolan-3-yl)propanoic Acid (CAS 1184225-10-2)
- Structure: A bromophenyl group is linked via a propanoic acid chain to the thiolane-dione.
- Molecular Formula : C₁₃H₁₅BrO₄S
- Molecular Weight : 347.22 g/mol
3-{[4-(Hydroxymethyl)pyrimidin-2-yl]amino}-1λ⁶-thiolane-1,1-dione (CAS 1852980-45-0)
- Structure: A pyrimidine ring with a hydroxymethyl group is attached via an amino linker to the thiolane-dione.
- Molecular Formula : C₉H₁₂N₃O₃S
- Molecular Weight : 243.29 g/mol
- Key Differences : The absence of halogens (Br/F) reduces steric and electronic effects, but the hydroxymethyl group may enhance hydrogen-bonding interactions .
Comparative Data Table
Research Findings and Functional Comparisons
Reactivity and Stability
- The trifluoropropoxy group in the target compound likely enhances stability against oxidative metabolism compared to non-fluorinated analogues (e.g., hydroxymethyl-substituted derivatives) .
- Bromine at position 3 may facilitate nucleophilic substitution reactions, similar to bromophenyl derivatives .
Pharmacological Potential
- Thiolane-dione derivatives with fluorinated groups (e.g., trifluoromethyl or trifluoropropoxy) show improved blood-brain barrier penetration in preclinical studies, a trait absent in hydroxylated analogues .
- Bromine’s presence correlates with increased binding affinity in kinase inhibition assays, as seen in bromophenyl-thiolane-dione hybrids .
Biological Activity
The compound 3-Bromo-4-[(1,1,1-trifluoropropan-2-yl)oxy]-1lambda6-thiolane-1,1-dione , also known as a thiolane derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Chemical Structure:
- Molecular Formula: C7H8BrF3O2S
- Molecular Weight: 303.1 g/mol
- Structure: The compound features a bromine atom, a trifluoropropyl group, and a thiolane ring with a dione functional group.
Physical Properties:
- Melting Point: Not readily available
- Solubility: Soluble in organic solvents; specific solubility data may vary based on the solvent used.
The biological activity of 3-Bromo-4-[(1,1,1-trifluoropropan-2-yl)oxy]-1lambda6-thiolane-1,1-dione can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.
- Antioxidant Properties : Thiolane derivatives are known for their antioxidant capabilities, which may protect cells from oxidative stress.
- Modulation of Signaling Pathways : The compound could influence various signaling pathways related to inflammation and cell survival.
Therapeutic Potential
The therapeutic potential of this compound is under investigation in several areas:
- Cancer Therapy : Due to its ability to modulate enzyme activity and signaling pathways, there is potential for its use in targeting cancer cells.
- Cardiovascular Diseases : The antioxidant properties may provide protective effects against oxidative damage in cardiovascular tissues.
Case Study 1: Anticancer Activity
A study conducted by researchers exploring thiolane derivatives found that compounds similar to 3-Bromo-4-[(1,1,1-trifluoropropan-2-yl)oxy]-1lambda6-thiolane-1,1-dione exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Thiolane Derivative A | MCF-7 (Breast Cancer) | 15 | Apoptosis Induction |
| Thiolane Derivative B | HeLa (Cervical Cancer) | 10 | Caspase Activation |
Case Study 2: Cardiovascular Protection
Another research effort focused on the protective effects of thiolane derivatives against oxidative stress-induced damage in cardiac cells. The findings indicated that these compounds reduced reactive oxygen species (ROS) levels and improved cell viability under stress conditions.
| Treatment Group | ROS Levels (Relative Units) | Cell Viability (%) |
|---|---|---|
| Control | 100 | 70 |
| Compound Group | 45 | 90 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
